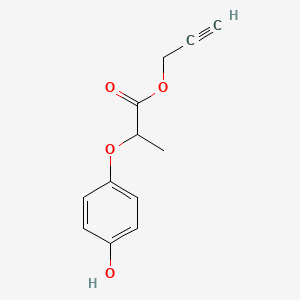
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with a unique structure that combines a pyrrolidone ring with a cyclohexanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of a pyrrolidone derivative with a cyclohexanone derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrrolidone, followed by nucleophilic addition to the cyclohexanone. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain proteins, such as anti-apoptotic Bcl-2 proteins, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-oxocyclohexyl phosphonate: This compound shares a similar cyclohexanone moiety but differs in its functional groups.
Cyclohexanone derivatives: Various derivatives of cyclohexanone can be compared based on their reactivity and applications.
Uniqueness
1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a pyrrolidone ring and a cyclohexanone moiety. This structure imparts specific chemical properties and reactivity, making it valuable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
87884-62-6 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
1-methyl-2-(3-oxocyclohexyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H15NO2/c1-12-10(5-6-11(12)14)8-3-2-4-9(13)7-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI-Schlüssel |
OUDVPWZJWSLPOB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C=CC1=O)C2CCCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
![3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14398958.png)
![1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14398967.png)

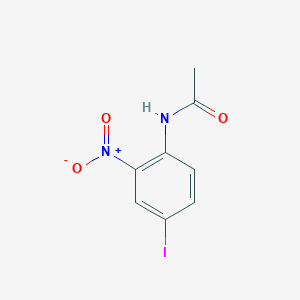
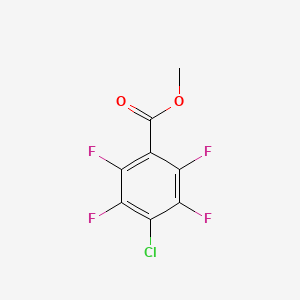
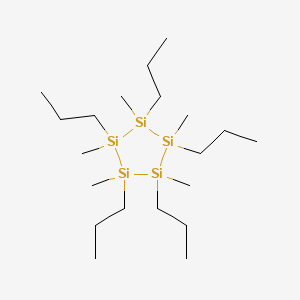
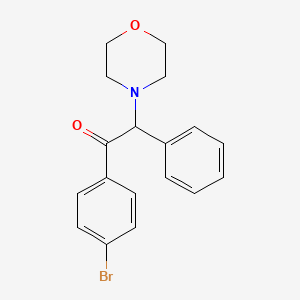
![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)

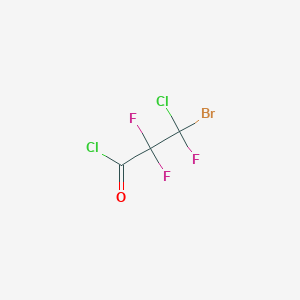
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
